molecular formula C14H18BrN B13209386 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane

4-(3-Bromophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B13209386
M. Wt: 280.20 g/mol
InChI Key: BAGRDZLDZIAXBQ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-azaspiro[44]nonane is a spirocyclic compound that features a bromophenyl group attached to a spiro[44]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core, which is then brominated to introduce the bromophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-2-azaspiro[4.4]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the spirocyclic core provides structural stability. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzophenone: A related compound with a bromophenyl group attached to a benzophenone core.

    4,4’-Dibromobenzophenone: Features two bromophenyl groups attached to a benzophenone core.

    5-Azoniaspiro[4.4]nonane: A spirocyclic compound with a different functional group.

Uniqueness

4-(3-Bromophenyl)-2-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

4-(3-bromophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18BrN/c15-12-5-3-4-11(8-12)13-9-16-10-14(13)6-1-2-7-14/h3-5,8,13,16H,1-2,6-7,9-10H2

InChI Key

BAGRDZLDZIAXBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC(=CC=C3)Br

Origin of Product

United States

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